Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (molecular formula: C₂₂H₂₃NO₆S₂, molecular weight: 461.55 g/mol) is a thiophene-based sulfonamide derivative. Its structure comprises a central thiophene ring substituted at position 2 with an ethyl carboxylate group, at position 3 with a sulfamoyl group linked to a 3,4-dimethylphenyl moiety, and at position 4 with a 4-methylphenyl group (Fig. 1).
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-18-11-8-15(3)16(4)12-18/h6-13,23H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSOLVAIWBQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl derivative.
Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene derivatives with sulfonamide or carboxamide substituents are widely explored for their pharmacological and material science applications. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and research findings.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Sulfamoyl Group Variations: The 3,4-dimethylphenyl substituent in the target compound (vs. 2,4-dimethylphenyl in ) may influence steric hindrance and binding affinity. The 3,4-dimethyl configuration likely enhances hydrophobic interactions in enzyme pockets compared to the 2,4-dimethyl analog .
Carboxylate vs. Cyanoacetamide: The ethyl carboxylate group in the target compound offers hydrogen-bonding capacity, while cyanoacetamide derivatives (e.g., ) provide additional π-π stacking interactions, which are critical in kinase inhibition .
Halogen and Heteroatom Effects: Bromo and cyano substituents (e.g., ) increase electrophilicity, making such compounds reactive intermediates for synthesizing thienothienopyrimidines, a class with reported antitumor activity .
Biological Activity Trends: Sulfamoyl-containing derivatives (target compound and ) are prioritized for carbonic anhydrase or tyrosine kinase inhibition due to their structural mimicry of endogenous substrates . Cyanoacetamide analogs (e.g., ) show promise in apoptosis induction, as seen in preliminary cytotoxicity assays against HeLa cells .
Biological Activity
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological evaluations, focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate moiety. Its molecular formula is and it has a molecular weight of approximately 366.45 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Thiophene Ring : Starting from appropriate precursors, the thiophene ring is constructed using cyclization reactions.
- Sulfamoylation : The introduction of the sulfamoyl group is achieved through nucleophilic substitution reactions.
- Esterification : The final step involves esterification to form the ethyl carboxylate group.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Viability Assays : Studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : It is hypothesized that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signaling pathways.
Study 1: In Vitro Evaluation
In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed a significant reduction in paw edema, indicating effective anti-inflammatory properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.45 g/mol |
| IC50 (MCF-7) | ~15 µM |
| Anti-inflammatory Activity | Significant reduction in edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
